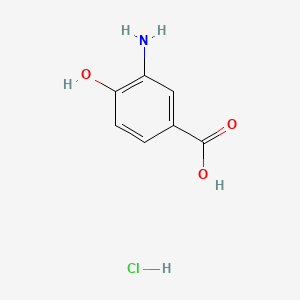

3-氨基-4-羟基苯甲酸盐酸盐

描述

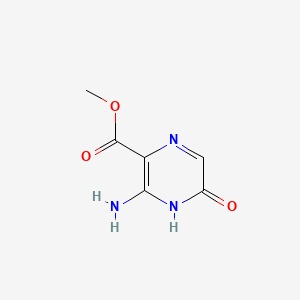

3-Amino-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid carrying an additional amino substituent at position 3 . It is used in the preparation of various pharmaceutical compounds such as sphingosine kinase inhibitors .

Synthesis Analysis

The 3-amino-4-hydroxy benzoic acid was synthesized by using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, its preferred reaction time is 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with 5% PdC activator .Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxybenzoic acid hydrochloride is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The 3-amino-4-hydroxy benzoic acid was synthesized by using 4-chloro-3-nitrobenzoic acid as the starting material . The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, its preferred reaction time is 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with 5% PdC activator .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4-hydroxybenzoic acid hydrochloride is 189.59 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass is 189.0192708 g/mol .科学研究应用

Production of γ-amino acid

Scientific Field

Microbial Cell Factories

Application Summary

The γ-amino acid 3-amino-4-hydroxybenzoic acid (3,4-AHBA) serves as a precursor for thermostable bioplastics . It is produced by a recombinant Corynebacterium glutamicum strain expressing griH and griI genes derived from Streptomyces griseus .

Methods of Application

The specific productivity of 3,4-AHBA increased with decreasing levels of dissolved oxygen (DO) and was eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) . An ldh deletion mutant, with the loss of lactate dehydrogenase, exhibited 3.7-fold higher specific productivity of 3,4-AHBA at DO = 0 ppm as compared to the parent strain KT01 and produced 5.6 g/L 3,4-AHBA in a glucose fed-batch culture .

Results or Outcomes

The results revealed changes in the metabolic state in response to DO concentration and provided insights into oxygen supply during fermentation and the rational design of metabolic pathways for improved production of related amino acids and their derivatives .

Synthesis of thermotropic polybenzoxazole

Scientific Field

Polymer Research

Application Summary

Bio-based polybenzoxazoles (PBOs) are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines . These PBOs show ultrahigh thermal resistance with T10 values over 400 °C and Tg values over 170 °C .

Methods of Application

The hydrazide group of the bio-based PBO were cyclized to form diazole ring by annealing at 330 °C for 20 min . The resultant PBO fibers showed high values of Young’s modulus and mechanical strength as compared with conventional polymers polyamide 11 and poly (lactic acid) (PLA) .

Results or Outcomes

The resultant PBOs have high weight average molecular weight ranging 5.70–7.20 × 10^4 g/mol . They show liquid crystalline (LC) behavior to spin fiber in a melting state .

Electrochemical Synthesis

Scientific Field

Electrochemistry

Application Summary

The electrochemical reduction of 3-nitro-4-hydroxybenzoic acid in basic medium at a copper cathode is a facile process and has been scaled to produce over 35 kg of the corresponding aniline isolated as the HCl salt .

Methods of Application

The process involves the electrochemical reduction of 3-nitro-4-hydroxybenzoic acid at a copper cathode in a basic medium .

Results or Outcomes

The trifunctional compound is an important intermediate for the synthesis of polybenzoxazoles and can be self-polymerized to produce an a-b type polymer .

Carbohydrate Analysis

Scientific Field

Biochemistry

Application Summary

3-Amino-4-hydroxybenzoic acid is the first matrix to be used specifically for carbohydrates .

Methods of Application

The compound is used as a matrix in mass spectrometry for the analysis of carbohydrates .

Results or Outcomes

This application allows for the detailed analysis of carbohydrate structures, which is crucial in various fields such as biochemistry and food science .

Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Application Summary

4-Amino-3-hydroxybenzoic acid is used in the preparation of various pharmaceutical compounds such as sphingosine kinase inhibitors .

Methods of Application

The compound is used as a building block in the synthesis of pharmaceutical compounds .

Results or Outcomes

The resultant pharmaceutical compounds, such as sphingosine kinase inhibitors, have potential therapeutic applications .

Dye and Pigment Industry

Scientific Field

Industrial Chemistry

Application Summary

4-Amino-3-hydroxybenzoic acid has applications in the dye and pigment industry .

Methods of Application

The compound is used as a precursor or intermediate in the synthesis of various dyes and pigments .

Results or Outcomes

The resultant dyes and pigments have diverse applications in industries such as textiles, printing, and coatings .

安全和危害

属性

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxybenzoic acid hydrochloride | |

CAS RN |

1571-65-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)